

A Comparative Guide: HDEHP vs. Cyanex 272 for Cobalt and Nickel Separation

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Bis(2-ethylhexyl) hydrogen phosphate*

Cat. No.: B049445

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

The separation of cobalt and nickel is a critical process in hydrometallurgy, particularly for the production of high-purity metals required in various industries, including battery manufacturing and pharmaceuticals. This guide provides an objective comparison of two widely used solvent extraction reagents: Di-(2-ethylhexyl) phosphoric acid (HDEHP) and Cyanex 272 (bis(2,4,4-trimethylpentyl) phosphinic acid). The comparison is based on experimental data to assist researchers in selecting the appropriate extractant for their specific applications.

Performance Comparison: HDEHP vs. Cyanex 272

Both HDEHP and Cyanex 272 are acidic organophosphorus extractants capable of separating cobalt from nickel. However, their performance characteristics, particularly in terms of selectivity and operating pH, differ significantly.

Key Findings:

- Selectivity: Cyanex 272 generally exhibits significantly higher selectivity for cobalt over nickel compared to HDEHP.^{[1][2][3]} Separation factors ($\beta_{Co/Ni}$), a measure of selectivity, can be exceptionally high with Cyanex 272, often exceeding 1000 and in some cases reaching over 14,000.^{[2][4][5]} In contrast, HDEHP typically yields much lower separation factors, often in the range of 10-20.^[1]

- Operating pH: The optimal pH for cobalt extraction and separation differs between the two reagents. Cyanex 272 is effective at a higher pH range, typically between 4 and 6, for efficient cobalt extraction while minimizing nickel co-extraction.[1][2][6] HDEHP, being a stronger acid, extracts cobalt at a lower pH, but the extraction curves for cobalt and nickel are much closer, leading to poorer separation.[1][3]
- Extraction Efficiency: Both extractants can achieve high cobalt extraction efficiencies, often exceeding 99%. [4][7] However, the key difference lies in the co-extraction of nickel. With Cyanex 272, nickel extraction can be kept to a minimum (e.g., 0.02%) under optimal conditions, leading to a high-purity cobalt product in the organic phase.[4][5]
- Synergistic Effects: Some studies have investigated the use of mixtures of HDEHP and Cyanex 272 to potentially reduce costs, as HDEHP is less expensive.[1] While mixing can improve the separation performance compared to HDEHP alone, it generally worsens the selectivity compared to using Cyanex 272 by itself.[1]

Quantitative Data Summary

The following tables summarize the key performance data for HDEHP and Cyanex 272 based on various experimental studies.

Table 1: Separation Factors ($\beta_{\text{Co}/\text{Ni}}$) for HDEHP and Cyanex 272

Extractant	Concentration	pH	Separation Factor ($\beta_{\text{Co}/\text{Ni}}$)	Reference
HDEHP	Not Specified	Not Specified	14	[1]
HDEHP	100 mol/m ³	Not Specified	~10-20	[8][9]
Cyanex 272	0.5 M	4	204	[1]
Cyanex 272	0.5 M	5.5	1260	[1]
Cyanex 272	Not Specified	Not Specified	7000	[1]
Cyanex 272	Not Specified	Not Specified	> 2000	[2]
Cyanex 272	Not Specified	Not Specified	14250	[4][5]

Table 2: pH for 50% Metal Extraction (pH₅₀)

Extractant	Metal	pH ₅₀	Reference
HDEHP	Cobalt	3.68	[3]
HDEHP	Nickel	3.86	[3]
Cyanex 272	Cobalt	4.16	[2]
Cyanex 272	Nickel	6.20	[2]

Table 3: Extraction Efficiency (%)

Extractant	Metal	pH	Extraction Efficiency (%)	Reference
Cyanex 272	Cobalt	7.4	69.26	[10]
Cyanex 272	Nickel	7.4	0	[10]
Cyanex 272	Cobalt	Not Specified	99	[4][5]
Cyanex 272	Nickel	Not Specified	0.02	[4][5]
Cyanex 272	Cobalt	5.75	95.4	[6]
Cyanex 272	Nickel	5.75	5.8	[6]

Experimental Protocols

Below are generalized methodologies for the separation of cobalt and nickel using HDEHP or Cyanex 272, based on common practices reported in the literature.

1. Organic Phase Preparation:

- The extractant (HDEHP or Cyanex 272) is dissolved in a suitable organic diluent, such as kerosene, to the desired concentration (e.g., 0.1 M to 1 M).
- A phase modifier, like tri-n-butyl phosphate (TBP), may be added to prevent the formation of a third phase and improve phase separation.

- The organic phase may be pre-saponified by contacting it with a sodium hydroxide solution to control the pH during extraction.

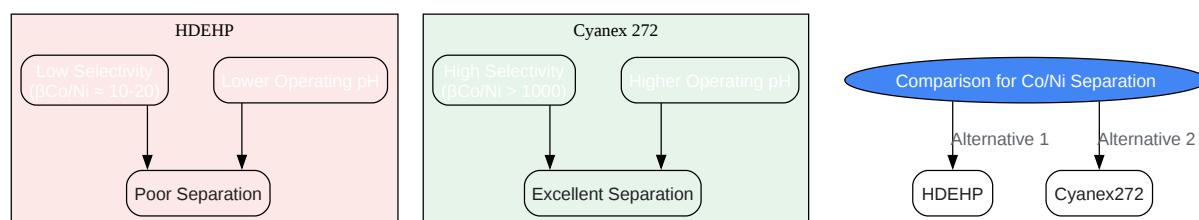
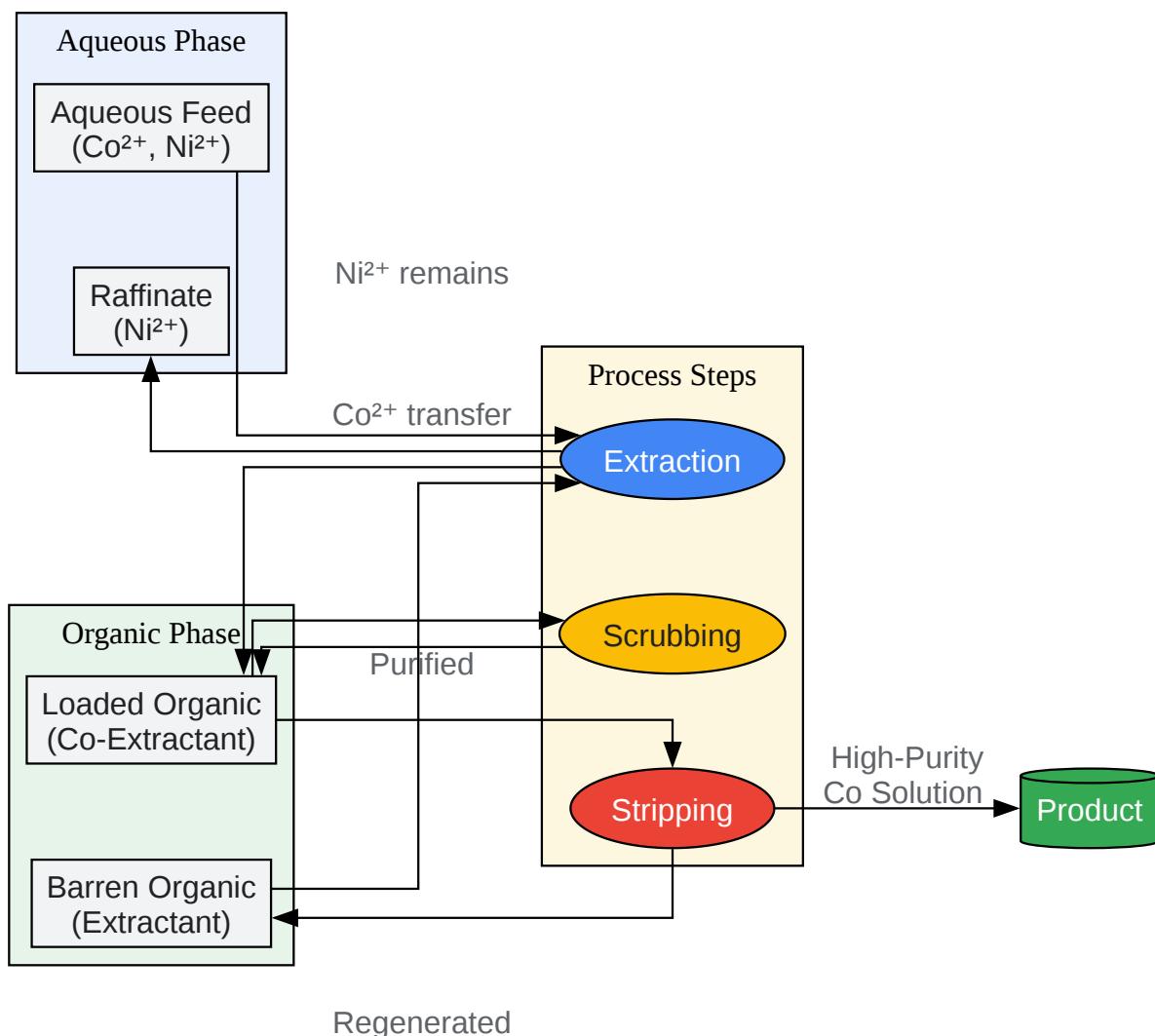
2. Solvent Extraction Procedure:

- The aqueous feed solution containing cobalt and nickel is contacted with the prepared organic phase at a specific aqueous-to-organic (A:O) phase ratio (e.g., 1:1).
- The two phases are vigorously mixed for a sufficient time (e.g., 5 to 30 minutes) to allow the extraction equilibrium to be reached.
- The mixture is then allowed to settle, and the organic and aqueous phases are separated.
- The pH of the aqueous phase is carefully monitored and adjusted to the optimal value for selective cobalt extraction. For Cyanex 272, this is typically in the range of 4-6.[\[1\]](#)[\[2\]](#)[\[6\]](#)

3. Scrubbing (Impurity Removal):

- The loaded organic phase, containing extracted cobalt and any co-extracted nickel, is "scrubbed" by contacting it with a fresh aqueous solution.
- The scrub solution is typically acidic to selectively strip the less-strongly extracted nickel back into the aqueous phase, further purifying the cobalt-loaded organic phase.

4. Stripping (Cobalt Recovery):



- The scrubbed organic phase is then contacted with a strong acid solution (e.g., sulfuric acid or hydrochloric acid) to strip the cobalt from the organic phase back into a new aqueous solution.
- This results in a concentrated, high-purity cobalt solution, from which cobalt metal or salts can be recovered.

5. Analysis:

- The concentrations of cobalt and nickel in the aqueous phases before and after extraction are determined using analytical techniques such as Atomic Absorption Spectrometry (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).

Visualizing the Process and Comparison

To better understand the solvent extraction workflow and the key differences between HDEHP and Cyanex 272, the following diagrams are provided.

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. docs.sadrn.com [docs.sadrn.com]
- 2. mdpi.com [mdpi.com]
- 3. scispace.com [scispace.com]
- 4. Separation of Cobalt and Nickel using CYANEX 272 for Solvent Extraction [diva-portal.org]
- 5. diva-portal.org [diva-portal.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. jstage.jst.go.jp [jstage.jst.go.jp]
- 9. SEPARATION OF COBALT AND NICKEL USING SOLVENT EXTRACTION WITH ACIDIC ORGANOPHOSPHORUS COMPOUNDS | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Comparative Guide: HDEHP vs. Cyanex 272 for Cobalt and Nickel Separation]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b049445#hdehp-vs-cyanex-272-for-the-separation-of-cobalt-and-nickel>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com